

Spectroscopic Analysis of Vinyl Iodide: A Technical Guide

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Compound of Interest

Compound Name: Vinyl iodide

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Introduction

Vinyl iodide (iodoethene), with the chemical formula C_2H_3I , is a versatile organoiodine compound. As a functionalized alkene, it serves as a crucial building block in a variety of organic syntheses, particularly in transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.^[1] The stereochemistry and purity of **vinyl iodide** are paramount for its successful application in these synthetic routes. Therefore, a thorough characterization using modern spectroscopic techniques is essential. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **vinyl iodide**, complete with experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry for **vinyl iodide**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **vinyl iodide** displays three distinct signals corresponding to the three non-equivalent vinylic protons (H_a , H_e , H_x). The chemical shifts and coupling constants are influenced by the electronegativity of the iodine atom and the geometric arrangement of the protons.

- Structure:

Table 1: ^1H NMR Spectroscopic Data for Vinyl Iodide

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H _a	~6.10	Doublet of doublets (dd)	J _{ax} \approx 14.5 Hz (trans), J _{ae} \approx 7.5 Hz (cis)
H _e	~5.55	Doublet of doublets (dd)	J _{ae} \approx 7.5 Hz (cis), J _{ex} \approx 1.5 Hz (geminal)
H _x	~5.95	Doublet of doublets (dd)	J _{ax} \approx 14.5 Hz (trans), J _{ex} \approx 1.5 Hz (geminal)

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **vinyl iodide** shows two signals for the two sp^2 -hybridized carbon atoms. The carbon atom directly bonded to the iodine (C-I) experiences a significant shielding effect, resulting in an upfield chemical shift compared to the other vinylic carbon.

Table 2: ^{13}C NMR Spectroscopic Data for Vinyl Iodide

Carbon Atom	Chemical Shift (δ , ppm)
CH ₂	~125.7
CHI	~85.3

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of **vinyl iodide** provides information about its functional groups and bond vibrations. Key absorptions include C-H and C=C stretching and bending frequencies characteristic of a vinyl group.

Table 3: Principal IR Absorption Bands for **Vinyl iodide**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3090	=C-H Stretch (asymmetric)	Medium
~3010	=C-H Stretch (symmetric)	Medium
~1605	C=C Stretch	Medium-Strong
~1400	=C-H In-plane bend (scissoring)	Strong
~940	=C-H Out-of-plane bend (wag)	Strong
~880	=C-H Out-of-plane bend (wag)	Strong
~550	C-I Stretch	Medium

Mass Spectrometry (MS)

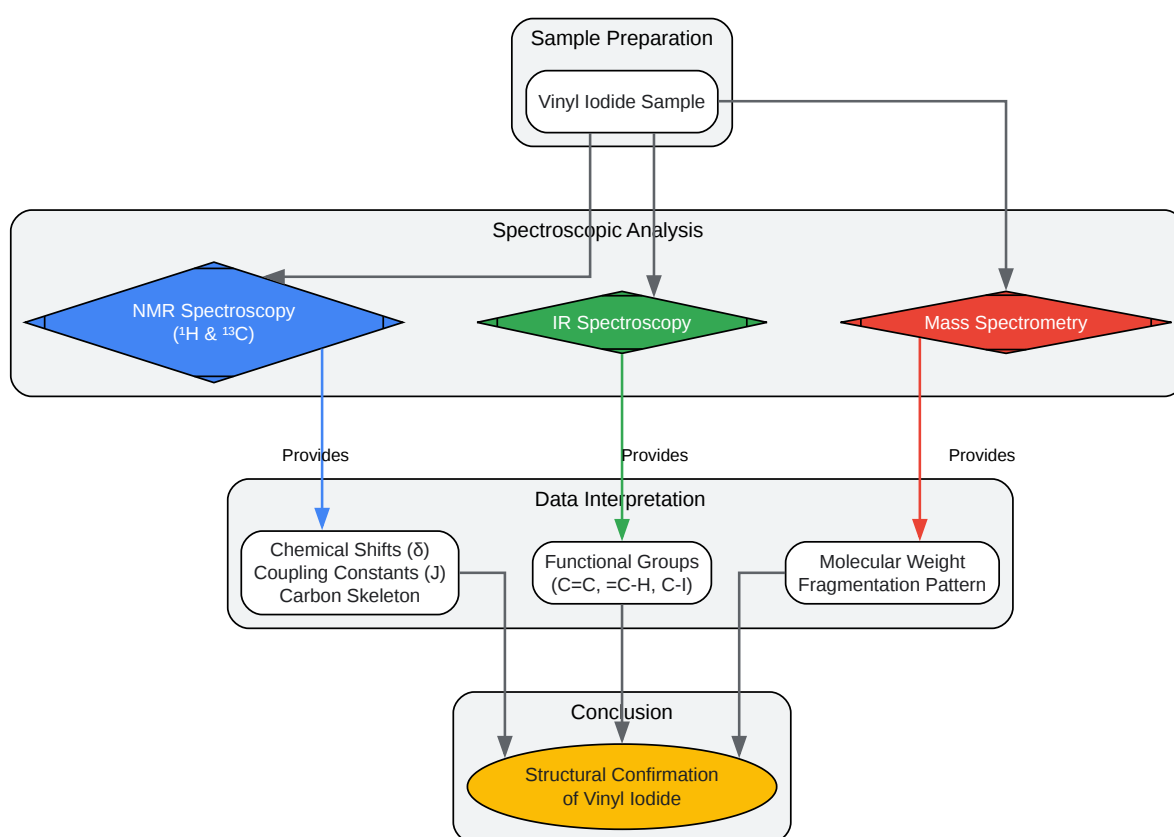
Electron Ionization Mass Spectrometry (EI-MS) of **vinyl iodide** reveals the molecular weight and characteristic fragmentation patterns. The molecular ion peak is observed, and the most prominent fragmentation pathway is the cleavage of the weak C-I bond.

Table 4: Major Fragments in the Mass Spectrum of **Vinyl iodide**

m/z Value	Ion Formula	Identity	Relative Abundance
154	[C ₂ H ₃ I] ⁺	Molecular Ion (M ⁺)	High
127	[I] ⁺	Iodine Cation	High
27	[C ₂ H ₃] ⁺	Vinyl Cation	High

Spectroscopic Analysis Workflow

The comprehensive characterization of a **vinyl iodide** sample follows a structured workflow, utilizing complementary spectroscopic techniques to confirm its identity and structure.



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Caption: Workflow for the spectroscopic characterization of **vinyl iodide**.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for modern laboratory instrumentation.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **vinyl iodide** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube.[\[2\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Most commercially available deuterated solvents already contain TMS.
 - Cap the NMR tube securely and gently invert to ensure a homogeneous solution.[\[2\]](#)
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
 - Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
 - Integrate the signals and determine the coupling constants from the multiplet structures.
- ^{13}C NMR Acquisition:
 - Using the same sample, switch the spectrometer's observation frequency to the ^{13}C nucleus.[\[3\]](#)
 - Perform a standard proton-decoupled experiment (e.g., using the zgpg30 pulse program on Bruker instruments) to obtain a spectrum with singlets for each carbon environment.[\[4\]](#)

[5]

- A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope and its lower gyromagnetic ratio.[3]
- Process the data similarly to the ^1H spectrum, referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm) to calibrate the spectrum.[6]

Infrared (IR) Spectroscopy Protocol

For liquid samples like **vinyl iodide**, the Attenuated Total Reflectance (ATR) or neat thin-film method is most convenient.

- ATR-FTIR Method:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR accessory. This measures the absorbance of the ambient atmosphere (CO_2 , H_2O) and the crystal, which will be subtracted from the sample spectrum.[7]
 - Place one to two drops of **vinyl iodide** directly onto the center of the ATR crystal to completely cover the sampling area.[8]
 - Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
- Neat (Thin-Film) Method:
 - Place a single drop of liquid **vinyl iodide** onto one polished face of a salt plate (e.g., NaCl or KBr).[8]
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[8]

- Place the "sandwiched" plates into the spectrometer's sample holder and acquire the spectrum.
- After analysis, clean the plates with a dry, non-polar solvent (e.g., hexane or dichloromethane) and store them in a desiccator to prevent fogging from atmospheric moisture.[8]

Mass Spectrometry Protocol (EI-MS)

- Instrument Setup:
 - Tune and calibrate the mass spectrometer according to the manufacturer's instructions, typically using a known calibration compound (e.g., perfluorotributylamine, PFTBA).[9] This ensures accurate mass assignment.
- Sample Introduction:
 - For a volatile liquid like **vinyl iodide**, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
 - Direct Insertion: A small amount of the sample is loaded into a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample directly into the ion source.
 - GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph. The **vinyl iodide** is separated from the solvent and elutes into the mass spectrometer's ion source.
- Data Acquisition:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[10]
 - The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating the mass spectrum. The spectrum is plotted as relative intensity versus m/z .

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